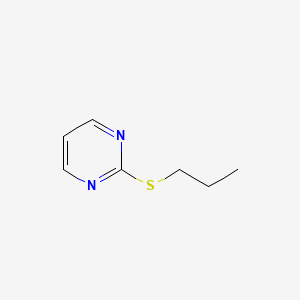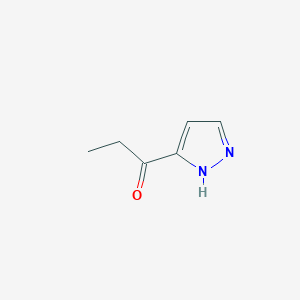
2-(azepan-1-yl)-N-tert-butylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azepan-1-yl)-N-tert-butylacetamide, also known as tianeptine, is an antidepressant drug that is widely used for the treatment of depression and anxiety disorders. Tianeptine is a unique drug that has a different mechanism of action compared to other antidepressants. It was first discovered in the 1960s by the French Society of Medical Research and was approved for clinical use in France in 1989.
Mechanism of Action
Tianeptine has a unique mechanism of action compared to other antidepressants. It acts as a selective serotonin reuptake enhancer (SSRE), which means that it enhances the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which is believed to be the reason for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Tianeptine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is believed to be responsible for its mood-enhancing effects. Tianeptine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Tianeptine has a number of advantages and limitations for lab experiments. One advantage is that it has a unique mechanism of action compared to other antidepressants, which makes it a valuable tool for studying the neurobiology of depression and anxiety disorders. However, one limitation is that it has a short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are a number of future directions for research on 2-(azepan-1-yl)-N-tert-butylacetamide. One direction is to study its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research on the long-term effects of 2-(azepan-1-yl)-N-tert-butylacetamide and its potential for abuse and addiction.
Synthesis Methods
The synthesis of 2-(azepan-1-yl)-N-tert-butylacetamide involves the reaction of 2-aminoheptane with tert-butyl acrylate in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to obtain 2-(azepan-1-yl)-N-tert-butylacetamide. The synthesis of 2-(azepan-1-yl)-N-tert-butylacetamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Tianeptine has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in the treatment of major depressive disorder, anxiety disorders, and post-traumatic stress disorder. Tianeptine has also been studied for its potential use in the treatment of alcohol dependence and chronic pain.
properties
IUPAC Name |
2-(azepan-1-yl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)13-11(15)10-14-8-6-4-5-7-9-14/h4-10H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVROWZNWXYOACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-tert-butylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

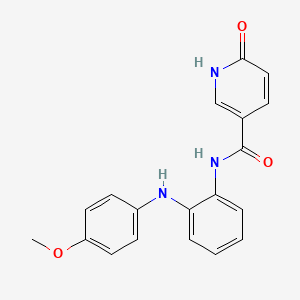



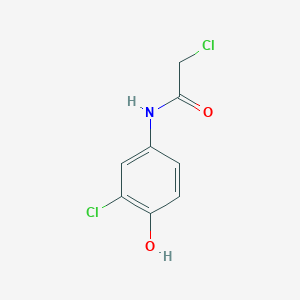
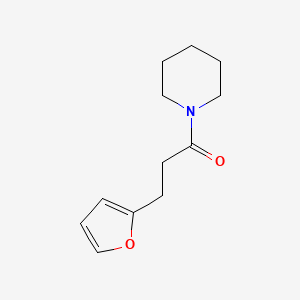
![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)


